molecular formula C24H17ClFN3O2 B6509296 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901248-01-9

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509296
CAS No.: 901248-01-9
M. Wt: 433.9 g/mol
InChI Key: MABPRJNZQDAKOF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, along with methoxy substituents on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxyquinoline
  • 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[3,4-c]quinoline

Uniqueness

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-3-7-16(26)8-4-14)28-29(24(18)19)17-9-5-15(25)6-10-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABPRJNZQDAKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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